molecular formula C8H7Br2NO2 B1487498 Ethyl-5,6-Dibromonicotinat CAS No. 1190862-68-0

Ethyl-5,6-Dibromonicotinat

Katalognummer: B1487498
CAS-Nummer: 1190862-68-0
Molekulargewicht: 308.95 g/mol
InChI-Schlüssel: JBZFHUQLVRJVMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5,6-dibromonicotinate is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5,6-dibromonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,6-dibromonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklung von entzündungshemmenden Wirkstoffen

Forscher verwenden Ethyl-5,6-Dibromonicotinat, um entzündungshemmende Wirkstoffe zu entwickeln. Die Verbindung kann in Nicotinsäurederivate umgewandelt werden, die sich bei der Behandlung von entzündlichen Erkrankungen als vielversprechend erwiesen haben. Diese Anwendung ist bedeutsam bei der Suche nach neuen und wirksamen entzündungshemmenden Medikamenten .

Antimikrobielle Forschung

Die bromierte Verbindung wird auch wegen ihrer antimikrobiellen Eigenschaften untersucht. Durch Modifikation des this compound-Moleküls wollen Wissenschaftler neue antimikrobielle Wirkstoffe entwickeln, die gegen resistente Bakterienstämme und andere Krankheitserreger kämpfen können .

Behandlungen von neurologischen Erkrankungen

Diese Verbindung ist entscheidend für die Synthese von Molekülen, die auf neurologische Erkrankungen abzielen. Die Nicotinsäureeinheit, die aus this compound gewonnen wird, ist ein wichtiger Bestandteil von Medikamenten, die Erkrankungen wie Alzheimer und Parkinson behandeln sollen .

Biologische Aktivität

Ethyl 5,6-dibromonicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is particularly notable for its antimicrobial and anticancer properties, as well as its role in various biochemical pathways. This article explores the biological activity of Ethyl 5,6-dibromonicotinate, highlighting research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 5,6-dibromonicotinate is characterized by the presence of bromine substituents at the 5 and 6 positions of the nicotinic acid ring. This structural modification can significantly influence its biological activity compared to other derivatives.

The biological activity of Ethyl 5,6-dibromonicotinate is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular processes such as signal transduction and gene expression.
  • Receptor Binding : Ethyl 5,6-dibromonicotinate could bind to receptors that modulate various physiological responses, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that Ethyl 5,6-dibromonicotinate exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that Ethyl 5,6-dibromonicotinate may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Ethyl 5,6-dibromonicotinate has also shown promising results in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : The compound has been observed to halt the cell cycle at specific phases, preventing proliferation.
  • Induction of Reactive Oxygen Species (ROS) : It may increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.

In a study involving human breast cancer cells (MCF-7), treatment with Ethyl 5,6-dibromonicotinate resulted in a reduction of cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

Case Studies

Several case studies have explored the therapeutic potential of Ethyl 5,6-dibromonicotinate:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of Ethyl 5,6-dibromonicotinate in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard treatment.
  • Case Study on Cancer Treatment : In a preclinical model evaluating tumor growth inhibition, administration of Ethyl 5,6-dibromonicotinate led to a notable decrease in tumor size in mice bearing xenografts of human cancer cells.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of Ethyl 5,6-dibromonicotinate. Potential areas for future investigation include:

  • Pharmacokinetics and Bioavailability : Understanding how the compound is metabolized and its distribution within biological systems will be crucial for developing effective therapeutic applications.
  • Combination Therapies : Exploring the synergistic effects of Ethyl 5,6-dibromonicotinate with other pharmacological agents could enhance its efficacy against resistant strains and cancer cells.

Eigenschaften

IUPAC Name

ethyl 5,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZFHUQLVRJVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673264
Record name Ethyl 5,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190862-68-0
Record name Ethyl 5,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-bromo-6-hydroxynicotinate (preparation 47a, 6.35 g, 25.8 mmol), tribromophosphine (2.50 mL, 26 mmol) and phosphorus oxytribromide (7.50 g, 26.2 mmol) was stirred at 120° C. After 3 hours, the mixture was cooled, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried (MgSO4) and evaporated to yield the title compound (6.88 g, 86%) as a white solid.
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphorus oxytribromide
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,6-dibromonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,6-dibromonicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 5,6-dibromonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 5,6-dibromonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 5,6-dibromonicotinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 5,6-dibromonicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.